molecular formula Cl2H10Na2O7 B13758293 disodium;dihypochlorite;pentahydrate CAS No. 55248-17-4

disodium;dihypochlorite;pentahydrate

Cat. No.: B13758293
CAS No.: 55248-17-4
M. Wt: 238.96 g/mol
InChI Key: STAFKKHVQXBMCI-UHFFFAOYSA-N
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Description

Disodium;dihypochlorite;pentahydrate is a useful research compound. Its molecular formula is Cl2H10Na2O7 and its molecular weight is 238.96 g/mol. The purity is usually 95%.
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Properties

CAS No.

55248-17-4

Molecular Formula

Cl2H10Na2O7

Molecular Weight

238.96 g/mol

IUPAC Name

disodium;dihypochlorite;pentahydrate

InChI

InChI=1S/2ClO.2Na.5H2O/c2*1-2;;;;;;;/h;;;;5*1H2/q2*-1;2*+1;;;;;

InChI Key

STAFKKHVQXBMCI-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.O.[O-]Cl.[O-]Cl.[Na+].[Na+]

Origin of Product

United States

Nomenclature and Chemical Identity in Advanced Research Contexts

Current and Historical Nomenclatures of the Compound

In contemporary research and according to the International Union of Pure and Applied Chemistry (IUPAC), the compound is systematically named sodium hypochlorite (B82951) pentahydrate. nih.govsigmaaldrich.com It is also commonly referred to by this name in commercial and laboratory settings. tcichemicals.comchemicalbook.com While the existence of this hydrated form has been known for a significant time, it has only recently been produced on an industrial scale, with one company launching it under the trade name "SHC5" in 2013. nikkeikin.com

Historically, sodium hypochlorite itself, in aqueous solution form ("Eau de Labarraque"), was developed by Antoine Labarraque who substituted the more expensive potash lye with soda lye. wikipedia.org The pentahydrate form, while known, was not widely available. Various chemical databases may list synonyms such as "disodium;dihypochlorite;pentahydrate," though this is less common in academic literature. nih.gov The Chemical Abstracts Service (CAS) has assigned the number 10022-70-5 to the pentahydrate form, distinguishing it from the anhydrous compound (CAS RN 7681-52-9). tcichemicals.comwikipedia.org

Identifier TypeIdentifier
IUPAC Namesodium;hypochlorite;pentahydrate nih.gov
Common NameSodium Hypochlorite Pentahydrate tcichemicals.com
CAS Registry Number10022-70-5 wikipedia.org
Molecular FormulaClH10NaO6 nih.gov
InChI KeyFHKLOBNGYGFRSF-UHFFFAOYSA-N nih.gov

Formulation and Structural Representation of the Pentahydrate

The definitive chemical formula for sodium hypochlorite pentahydrate is NaOCl·5H₂O. tcichemicals.comwikipedia.orgtcichemicals.com This indicates that for every one mole of sodium hypochlorite, there are five moles of water integrated into the crystal structure, known as water of crystallization. chemicalbook.comsavemyexams.com The compound presents as transparent, pale yellow, or light greenish-yellow orthorhombic crystals. chemicalbook.comwikipedia.org

Structurally, the pentahydrate form consists of sodium cations (Na⁺) and hypochlorite anions (OCl⁻) stabilized by the surrounding water molecules. wikipedia.org The Cl-O bond length within the hypochlorite anion in this hydrated crystal has been measured at 1.686 Å. wikipedia.org The total molecular weight of the compound is 164.52 g/mol . nih.govtcichemicals.com These crystals contain approximately 44% sodium hypochlorite by weight. wikipedia.orgacs.org The compound melts at 25–27 °C and must be stored under refrigeration to prevent rapid decomposition at room temperature. nikkeikin.comwikipedia.org

PropertyValue
Molecular Formula NaOCl·5H₂O tcichemicals.comwikipedia.org
Molecular Weight 164.52 g/mol nih.govtcichemicals.com
Appearance Pale yellow or light greenish-yellow crystalline solid chemicalbook.comwikipedia.org
Crystal Structure Orthorhombic wikipedia.org
Melting Point 25–27 °C wikipedia.org
NaOCl Content ~44% by weight wikipedia.orgacs.org

Distinctions from Anhydrous and Other Hydrate Forms in Research

The properties of sodium hypochlorite pentahydrate are markedly different from its anhydrous and aqueous solution forms, which is a key factor in its growing use in research, particularly in organic synthesis. acs.orgresearchgate.netmdpi.com

Anhydrous Sodium Hypochlorite (NaOCl): The anhydrous form is a white crystalline solid. wikipedia.org Its primary distinguishing feature is its extreme instability; it is highly explosive and can decompose violently upon heating or friction. wikipedia.orgportfolio-pplus.com This instability makes it unsuitable for most laboratory and industrial applications.

Aqueous Sodium Hypochlorite (Liquid Bleach): This is the most common form, encountered as a pale greenish-yellow dilute solution. wikipedia.org While more stable than the anhydrous form, the solution is prone to decomposition, liberating chlorine. wikipedia.org Commercially produced aqueous solutions often have a high pH (around 13) and contain significant quantities of impurities, notably sodium chloride (NaCl) and sodium hydroxide (B78521) (NaOH), which are byproducts of the manufacturing process. nikkeikin.comacs.orgresearchgate.net

Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O): In stark contrast, the pentahydrate is a crystalline solid that is not explosive and is significantly more stable than the anhydrous compound, provided it is kept refrigerated. wikipedia.org Its recent commercial availability has provided researchers with a high-purity source of sodium hypochlorite. nikkeikin.comacs.org The crystalline material contains minimal amounts of NaCl (as low as 0.1-0.5%) and NaOH (as low as 0.04-0.08%). acs.orgorganic-chemistry.org Furthermore, an aqueous solution prepared by dissolving these crystals has a lower pH of 11-12 compared to conventional bleach, which can be advantageous in chemical reactions. acs.orgresearchgate.netresearchgate.net This high purity and stability make it a superior and environmentally benign oxidizing agent, as the primary byproduct after a reaction is simply sodium chloride. acs.orgresearchgate.net While a dihydrate form (NaOCl·2H₂O) has been mentioned in specialized spectroscopic studies, the pentahydrate is the well-characterized and commercially available stable hydrate. wikipedia.org

FormChemical FormulaPhysical StateStabilityKey Distinctions
Anhydrous NaOClWhite solidHighly unstable, explosive wikipedia.orgportfolio-pplus.comImpractical for most uses due to hazardous nature.
Aqueous Solution NaOCl (in H₂O)Pale greenish-yellow liquidUnstable, decomposes wikipedia.orgHigh pH (~13), contains significant NaOH and NaCl impurities. acs.orgresearchgate.net
Pentahydrate NaOCl·5H₂OPale yellow crystalline solid wikipedia.orgStable when refrigerated, not explosive wikipedia.orgHigh purity, minimal impurities, lower pH (11-12) in solution. nikkeikin.comacs.orgresearchgate.net

Synthesis and Preparation Methodologies of Crystalline Forms

Industrial Scale Synthesis Processes

The industrial production of disodium (B8443419) dihypochlorite pentahydrate is a multi-step process that begins with the chlorination of a concentrated sodium hydroxide (B78521) solution. This process is designed to maximize the yield of the desired pentahydrate while minimizing the formation of byproducts and impurities. justia.com

The foundational step in industrial synthesis is the reaction of chlorine gas with a concentrated aqueous solution of sodium hydroxide. acs.orgjustia.com Typically, a 45–48% sodium hydroxide solution is used. justia.com The introduction of chlorine gas into this solution leads to a disproportionation reaction, where chlorine is simultaneously oxidized and reduced, forming sodium hypochlorite (B82951) and sodium chloride. wikipedia.org

Reaction: Cl₂ + 2NaOH → NaClO + NaCl + H₂O

To suppress the formation of sodium chlorate (B79027), a common and undesirable byproduct, the reaction temperature is carefully controlled, generally kept below 25°C. youtube.comgoogle.com Maintaining a high pH environment is also crucial for the stability of the resulting sodium hypochlorite solution. youtube.com

Following the chlorination process, the resulting solution is a slurry containing dissolved sodium hypochlorite and precipitated sodium chloride. The low solubility of sodium chloride in the concentrated sodium hydroxide solution causes it to precipitate out. youtube.com This precipitated sodium chloride is then removed through filtration, yielding a highly concentrated sodium hypochlorite solution. acs.orgjustia.com

To induce the crystallization of disodium dihypochlorite pentahydrate, the clarified filtrate is cooled to approximately 12°C. acs.orgjustia.com The resulting crystals are then collected using techniques such as centrifugal filtration. acs.org This process separates the solid pentahydrate crystals from the remaining mother liquor.

Process StageKey ParametersReactants/Products
Chlorination Temperature < 25°C, 45-48% NaOH solutionChlorine gas, Sodium hydroxide
Filtration Removal of precipitated solidsSodium chloride (solid)
Crystallization Cooling to ~12°CDisodium dihypochlorite pentahydrate (crystals)
Collection Centrifugal filtrationPurified crystals, Mother liquor

Laboratory Synthesis Approaches for High Purity Crystals

In a laboratory setting, the synthesis of high-purity disodium dihypochlorite pentahydrate crystals often mirrors the industrial process but with a greater emphasis on purification through recrystallization. A common laboratory method involves the following steps:

Chlorine Generation: Chlorine gas is produced, for instance, by the reaction of trichloroisocyanuric acid with concentrated hydrochloric acid. youtube.com

Reaction with Sodium Hydroxide: The generated chlorine gas is bubbled through a concentrated sodium hydroxide solution, while maintaining a low temperature using an ice bath to keep the temperature under 25°C. youtube.com

Initial Filtration: The resulting slurry, containing precipitated sodium chloride, is vacuum filtered to separate the solid sodium chloride from the desired sodium hypochlorite solution. youtube.com

Crystallization: The filtrate is then cooled in a refrigerator, leading to the formation of greenish-yellow crystals of disodium dihypochlorite pentahydrate. youtube.com

Recrystallization for Purity: For higher purity, a recrystallization step can be performed. This involves dissolving the crude crystals in a minimal amount of water at a slightly elevated temperature (e.g., 30°C) and then cooling the solution again to precipitate the pentahydrate crystals, which are subsequently filtered. google.com

This recrystallization process is effective in removing residual impurities, yielding a product with minimal sodium chloride and sodium hydroxide content. acs.org

Purification Techniques for Crystalline Pentahydrate

Achieving high purity is essential for the stability and efficacy of crystalline disodium dihypochlorite pentahydrate. The primary impurities of concern are sodium chloride and sodium chlorate. google.com

Several purification techniques are employed:

Recrystallization: As mentioned in the laboratory synthesis, dissolving the crude crystals and allowing them to re-form under controlled conditions is a highly effective method for removing entrapped impurities. google.comgoogle.com

Washing: After filtration, the crystal cake can be washed with a small amount of cold, pure water to remove any adherent mother liquor which contains dissolved impurities.

Centrifugal Filtration: The use of centrifugal filters is effective in separating the solid crystals from the liquid phase, thereby reducing the amount of impure mother liquor retained with the final product. acs.org

Drying: A final drying step, often under specific conditions of temperature, humidity, and carbon dioxide concentration, can remove excess moisture and in some patented methods, form a protective layer of sodium carbonate on the crystal surface, enhancing stability. google.comepo.org

The resulting high-purity crystals typically contain very low levels of sodium hydroxide and sodium chloride. organic-chemistry.org

Patented Production Methods for Crystal Powder

Several patented methods exist for the production of stable, powdered crystalline disodium dihypochlorite pentahydrate. These patents often focus on specific process parameters to enhance product stability, purity, and handling characteristics.

One patented method involves a drying step where wet crystals are exposed to a gas with a temperature below 25°C, a dew point of -2°C or lower, and a carbon dioxide concentration between 250 and 1600 ppm. google.comepo.org This process is designed to reduce the moisture content between the crystals to 2.5% by weight or less. epo.org The presence of a small amount of sodium hydroxide in the wet crystals reacts with the carbon dioxide in the drying gas to form a fine layer of sodium carbonate on the crystal surfaces, which significantly improves the storage stability of the resulting powder. google.comepo.org

Another patented approach focuses on a two-stage crystallization process to maximize the yield of high-purity crystals. google.com This involves an initial crystallization at a higher temperature (e.g., 15°C) followed by a second crystallization of the filtrate at a lower temperature (e.g., 5°C). google.com

These patented methods highlight the importance of precise control over the entire production process, from the initial chlorination reaction to the final drying and handling of the crystalline powder, to ensure a high-quality, stable product.

Crystallographic and Supramolecular Structural Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis has been pivotal in determining the precise three-dimensional arrangement of atoms within sodium hypochlorite (B82951) pentahydrate. chemrxiv.orgchemistryviews.org These studies have resolved previous ambiguities regarding its crystal system and provided accurate metric parameters for its constituent ions and water molecules. chemrxiv.org

While historical studies and some patent literature have suggested a tetragonal crystal system, recent, definitive single-crystal X-ray diffraction experiments have established that sodium hypochlorite pentahydrate crystallizes in the orthorhombic system . chemrxiv.orgchemistryviews.orgwikipedia.org The discrepancy may be related to temperature-dependent changes in the crystal lattice. chemrxiv.org X-ray diffraction performed at different temperatures reveals slight variations in the lattice parameters, which are the defining dimensions of the unit cell. chemrxiv.org

Below is a table of reported lattice parameters for NaOCl·5H₂O. The convergence of the b and c parameters as the temperature increases from 173 K to 253 K suggests a potential transition towards a tetragonal structure at higher temperatures. chemrxiv.org

Temperature (K)Crystal Systema (Å)b (Å)c (Å)Source
Not SpecifiedOrthorhombic/Tetragonal16.3(1)5.4(1)16.2(1) chemrxiv.orggoogle.com
173Orthorhombic16.230(3)16.128(3)16.191(3) chemrxiv.org
253Orthorhombic16.302(3)16.284(3)16.292(3) chemrxiv.org

This data is interactive. Click on the headers to explore the crystallographic parameters.

The unit cell is the fundamental repeating block of the crystal structure. For the orthorhombic system of sodium hypochlorite pentahydrate, the unit cell angles—α, β, and γ—are all 90°. The dimensions of the unit cell, given by the lattice parameters a, b, and c, are detailed in the table above. chemrxiv.org

The precise atomic arrangement reveals a structure composed of alternating, tape-like layers of hydrated sodium cations and hypochlorite anions. chemistryviews.org The sodium cations (Na⁺) are coordinated by six water molecules, forming a distorted octahedral geometry. chemistryviews.org These hydrated sodium cations link together to form tapes with the composition [Na(H₂O)₄⁺]n. chemistryviews.org

A key interatomic distance determined from the crystal structure is the Cl–O bond length in the hypochlorite anion (ClO⁻), which is approximately 1.686 Å to 1.69 Å. wikipedia.orgwikipedia.org This value is longer than the Cl-O bonds in other chlorine oxyanions like chlorate (B79027) (ClO₃⁻) and perchlorate (B79767) (ClO₄⁻), where charge delocalization results in higher bond orders and shorter bond lengths. brainly.comdoubtnut.com

Polymorphism and Phase Transitions in Hydrated Sodium Hypochlorite

The history of conflicting reports on the crystal system of NaOCl·5H₂O, with some identifying it as tetragonal and others as orthorhombic, points towards either complex crystallography or the possibility of polymorphism. chemrxiv.org Recent temperature-dependent studies provide strong evidence for the latter. The single-crystal X-ray diffraction data shows that while the structure is orthorhombic at low temperatures like 173 K, the unit cell parameters evolve with increasing temperature. chemrxiv.org Specifically, the dimensions of the b and c axes, which differ by about 0.63 Å at 173 K, become nearly identical at 253 K, with a difference of less than 0.1 Å. chemrxiv.org This convergence suggests a temperature-induced phase transition towards a higher-symmetry tetragonal structure near its melting point (25–27 °C). chemrxiv.orgwikipedia.org

Analysis of Hydrogen Bonding Networks within the Crystal Lattice

The crystal structure of sodium hypochlorite pentahydrate is extensively ordered by a network of hydrogen bonds. chemistryviews.orgresearchgate.net These interactions primarily involve the five water molecules of hydration, the oxygen atom of the hypochlorite ion, and the sodium cation. The structure features tapes of ClO⁻ ions that are organized around a central chain of water molecules linked by O–H···O hydrogen bonds. chemistryviews.org

These anion-water tapes are situated between the layers of hydrated sodium ions. The ClO⁻ ions and their associated water molecules act as hydrogen bond acceptors, forming long O–H···O bonds with the water molecules coordinated to the Na⁺ ions. chemistryviews.org A significant finding is that the chlorine atom of the hypochlorite ion does not participate in strong hydrogen bonding, a behavior that resembles halogens in organic molecules. chemistryviews.org

Supramolecular Chemistry of Hypohalite Ions in Solid State

The crystal structure of NaOCl·5H₂O offers the first experimental glimpse into the supramolecular chemistry of the hypochlorite ion in the solid state. nih.govchemistryviews.org The structure is a well-defined supramolecular assembly governed by non-covalent interactions, primarily ion-dipole forces and hydrogen bonding. chemistryviews.orgyoutube.com

Advanced Spectroscopic and Spectrometric Characterization

Vibrational Spectroscopy (e.g., Raman, Infrared) Studies

Vibrational spectroscopy is a critical tool for probing the molecular structure of disodium (B8443419);dihypochlorite;pentahydrate, providing insights into the bonding within the hypochlorite (B82951) anion and the hydrogen-bonding network of the water molecules.

The vibrational spectrum of disodium;dihypochlorite;pentahydrate is dominated by features arising from the water molecules of hydration and the characteristic vibrations of the hypochlorite anion (OCl⁻).

Raman spectroscopy has been effectively used to identify the key vibrational modes. The stretching vibration of the hypochlorite anion is a prominent feature, appearing as a small peak around 720 cm⁻¹. helmscientific.com The spectrum is also characterized by strong signals from the water molecules. The asymmetric and symmetric O-H stretching modes are observed at approximately 3423 cm⁻¹ and 3280 cm⁻¹, respectively, while the H-O-H bending mode is located at 1636 cm⁻¹. helmscientific.com

Infrared (IR) spectroscopy provides complementary information. While specific IR data for the pentahydrate solid is not extensively detailed in readily available literature, data for aqueous sodium hypochlorite solutions show characteristic vibrations. The fundamental vibrational modes for the hypochlorite ion and water molecules are active in both Raman and IR, though their intensities may differ based on selection rules.

Table 1: Characteristic Vibrational Bands for this compound
Vibrational ModeRaman Shift (cm⁻¹)Spectroscopy Method
O-Cl Stretch~720Raman
H-O-H Bend1636Raman
Symmetric O-H Stretch3280Raman
Asymmetric O-H Stretch3423Raman

Variable-temperature Raman spectroscopy performed on individual crystals of sodium hypochlorite pentahydrate (NaOCl·5H₂O) has been instrumental in supporting single-crystal X-ray diffraction data. researchgate.net This technique allows for the observation of changes in the vibrational spectra as a function of temperature. Such studies can provide information on phase transitions, changes in crystal packing, and the dynamics of the hydrogen-bonding network within the crystal lattice. The analysis of individual crystals ensures that the obtained spectra are representative of the solid-state structure without interference from bulk or solution properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures in solution and the solid state. However, its direct application for the structural characterization of pure this compound is not widely reported in scientific literature. The primary nuclei in the compound (²³Na, ³⁵Cl, ³⁷Cl, ¹⁷O) present challenges for routine NMR analysis.

While direct structural studies on the pentahydrate are scarce, NMR has been employed to investigate reactions where sodium hypochlorite is a reactant. For instance, ¹H-NMR has been used to analyze the composition of precipitates formed when NaOCl is mixed with other chemical agents, such as chlorhexidine. nih.govnih.gov These studies, though not focused on the structure of the title compound itself, demonstrate the utility of NMR in tracking the chemical transformations of the hypochlorite ion in solution.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For an ionic and hydrated compound like this compound, obtaining a molecular ion peak for the entire complex (NaClO·5H₂O) is not typical with standard ionization methods. The analysis would more likely show signals corresponding to fragments or components of the compound.

The theoretical molecular properties can be calculated, providing a basis for identification.

Table 2: Computed Molecular Mass Properties
PropertyValue
Molecular Weight164.52 g/mol
Exact Mass164.0063600 Da
Monoisotopic Mass164.0063600 Da
nih.gov

In terms of purity assessment, analytical methods have shown that the crystalline form of sodium hypochlorite pentahydrate can be produced with high purity. For example, analysis has demonstrated that the crystals can contain very low amounts of impurities such as sodium chloride (0.1–0.5%) and sodium hydroxide (B78521) (0.04–0.08%). acs.org While mass spectrometry can be a tool for purity assessment by detecting impurities with different mass-to-charge ratios, other analytical techniques are also employed for this purpose.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to understand various aspects of sodium hypochlorite (B82951) and related species.

DFT calculations can elucidate the electronic structure and the nature of chemical bonding within the disodium (B8443419);dihypochlorite;pentahydrate crystal. The fundamental unit of interest is the hypochlorite anion (OCl⁻), where an oxygen atom is singly bonded to a chlorine atom. The sodium cations (Na⁺) are ionically bonded to the hypochlorite anions. Water molecules in the pentahydrate form are incorporated into the crystal lattice, participating in hydrogen bonding interactions.

While detailed electronic structure analyses specifically for the pentahydrate crystal are not extensively published in peer-reviewed literature, DFT provides the theoretical framework to calculate properties such as charge distribution, molecular orbitals (HOMO/LUMO), and the density of states, which are crucial for understanding the compound's chemical behavior.

The decomposition of hypochlorite is a critical area of study due to its implications for the stability and reactivity of disodium;dihypochlorite;pentahydrate. Hypochlorite can decompose into chloride and chlorate (B79027) ions or into chloride and oxygen. wikipedia.org DFT has been employed to study the mechanisms of these decomposition pathways for related species like hypochlorous acid in aqueous solutions. researchgate.netnih.gov

These computational studies propose detailed reaction mechanisms and calculate the energy profiles of the reactions, identifying intermediates and transition states. For instance, DFT calculations have shown that the formation of both oxygen and chlorate can proceed through a common set of intermediates. researchgate.netnih.gov The rate-determining steps for these decomposition pathways can be identified by calculating the activation energy barriers. researchgate.netnih.gov While these studies focus on aqueous solutions of hypochlorous acid, the fundamental mechanisms provide a basis for understanding the decomposition of the hypochlorite ion in the solid state of the pentahydrate as well. The presence of water molecules in the crystal lattice can play a significant role in the decomposition mechanism, potentially acting as catalysts or participating directly in the reaction.

Table 1: Key Findings from DFT Studies on Hypochlorite Decomposition

Studied Aspect Key Findings
Reaction Intermediates Both oxygen and chlorate formation may share common intermediates in aqueous solutions. researchgate.netnih.gov
pH Dependence The highest rates of chlorate or oxygen formation are observed around neutral pH in aqueous solutions. researchgate.netnih.gov

| Alkaline Conditions | Under alkaline conditions, the decomposition of hypochlorite to chlorate is suggested to proceed through a chlorite (B76162) intermediate. researchgate.netnih.gov |

This data is based on studies of hypochlorous acid and hypochlorite in aqueous solutions.

DFT calculations are instrumental in determining the stable crystal structure of this compound. A Japanese patent application (WO2018159233A1) discloses the use of DFT calculations to perform structural optimization of a crystalline form of sodium hypochlorite pentahydrate. google.com These calculations help in refining the atomic coordinates, including those of hydrogen atoms in the water molecules, which are often difficult to determine accurately from X-ray diffraction data alone.

By calculating the total energy of different possible crystal structures, DFT can predict the most stable arrangement of atoms in the solid state. The aforementioned patent confirms that after obtaining a structural model, MD simulations based on DFT calculations were performed to verify the stability of the proposed crystal structure. google.com This integrated computational approach of DFT for geometry optimization and MD for stability analysis is a powerful method for characterizing new crystalline forms of materials. google.com

Table 2: Application of DFT in Solid-State Characterization

Application Description Reference
Structural Optimization Used to refine the atomic coordinates of a sodium hypochlorite pentahydrate crystal structure. google.com
Enthalpy Calculation Employed to estimate the atomic coordinates of hydrogen atoms in water molecules. google.com

| Stability Confirmation | MD simulations based on DFT calculations were used to confirm the stability of the structural model. | google.com |

Molecular Dynamics Simulations for Crystal Growth and Dissolution

MD simulations can model the process of crystal growth from a supersaturated solution. researchgate.net In such a simulation, the interactions between ions (Na⁺, OCl⁻) and water molecules are modeled using force fields. The simulation can track the aggregation of ions onto a seed crystal, providing insights into the mechanism of crystal growth at an atomic level. These simulations can reveal the role of hydration shells around the ions and how their removal is a key step in the incorporation of the ion into the crystal lattice.

Similarly, MD simulations can be used to study the dissolution process by placing a crystal in contact with a solvent and observing the detachment of ions from the crystal surface. For a hydrated crystal like this compound, MD simulations are particularly useful for studying dehydration mechanisms. acs.org By simulating the system at different temperatures, one can observe the diffusion of water molecules out of the crystal lattice and the subsequent structural transformations. acs.org

As mentioned in the previous section, MD simulations based on DFT calculations have been used to confirm the stability of a specific crystal structure of sodium hypochlorite pentahydrate, demonstrating the application of this technique to the compound of interest. google.com

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations can be used to determine a range of reactivity descriptors that provide a quantitative measure of the chemical reactivity of a molecule. For the hypochlorite anion, these descriptors can help to explain its well-known oxidizing properties.

Commonly calculated reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the LUMO is related to the electron affinity, and a low-lying LUMO indicates a good electron acceptor (oxidizing agent). The hypochlorite anion, being an effective oxidizing agent, would be expected to have a low LUMO energy.

Fukui Functions: These descriptors indicate the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. For the hypochlorite ion, Fukui functions could identify which atom (oxygen or chlorine) is more likely to participate in an oxidation reaction.

Electrostatic Potential: This maps the charge distribution on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This can help predict how the hypochlorite ion will interact with other molecules.

While specific studies detailing a comprehensive analysis of these reactivity descriptors for this compound are not prominent in the literature, the principles of quantum chemistry provide a clear framework for how such calculations would offer a deeper understanding of its reactivity as a potent oxidizing agent.

Table 3: Mentioned Compound Names

Compound Name
This compound
Sodium hypochlorite
Sodium hypochlorite pentahydrate
Hypochlorous acid
Sodium chloride
Sodium chlorate
Oxygen
Chlorite
Sodium cations
Hypochlorite anion

Chemical Reactivity and Mechanistic Studies in Organic Synthesis

Oxidation Reactions Catalyzed by or Utilizing the Compound

NaOCl·5H₂O serves as a potent oxidant for a range of functional groups, either on its own or in conjunction with catalysts. researchgate.net Its utility is particularly noted in the oxidation of alcohols, organosulfur compounds, glycols, and imines. organic-chemistry.orgresearcher.lifethieme-connect.de The crystalline nature of the reagent allows for precise measurement, which is crucial for controlling the extent of oxidation and achieving high selectivity for the desired products. organic-chemistry.org

Sodium hypochlorite (B82951) pentahydrate is an effective reagent for the selective oxidation of alcohols to their corresponding aldehydes and ketones. nii.ac.jpresearchgate.net Research has shown that NaOCl·5H₂O can oxidize secondary alcohols to ketones in high yields without the need for catalysts or pH adjustment. researchgate.netchemicalbook.comacsgcipr.org The reaction proceeds efficiently in acetonitrile (B52724), while being significantly slower in other solvents like methylene chloride. nii.ac.jp

This uncatalyzed system demonstrates notable selectivity. Benzylic, allylic, and secondary alcohols are readily oxidized, whereas primary aliphatic alcohols are largely unreactive under the same conditions. nii.ac.jpresearchgate.net For example, 2-undecanol (a secondary alcohol) is converted to 2-undecanone in good yield, while 1-octanol (a primary aliphatic alcohol) yields only a small amount of the corresponding aldehyde. nii.ac.jp This selectivity provides a method for oxidizing secondary alcohols in the presence of primary ones.

The use of nitroxyl (B88944) radical catalysts, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in conjunction with NaOCl·5H₂O expands the scope of this transformation. researchgate.netd-nb.info This catalytic system is highly efficient for converting a wide variety of primary and secondary alcohols into aldehydes and ketones, respectively. nikkeikin.com

Table 1: Catalyst-Free Oxidation of Various Alcohols with NaOCl·5H₂O in Acetonitrile nii.ac.jp

Substrate (Alcohol)ProductYield (%)
2-Undecanol2-Undecanone85
l-MentholMenthone91
Benzyl alcoholBenzaldehyde91
Cinnamyl alcoholCinnamaldehyde82
1-OctanolOctanal5

While primary alcohols are resistant to oxidation to aldehydes using NaOCl·5H₂O alone, they can be effectively converted to carboxylic acids when a catalyst is employed. nii.ac.jp The combination of NaOCl·5H₂O with a nitroxyl radical catalyst like TEMPO or 1-methyl-2-azaadamantane (B13465597) N-oxy radical (1-Me-AZADO) under specific conditions facilitates the oxidation of primary alcohols to carboxylic acids in high yields. citedrive.com

This transformation is a fundamental process in organic synthesis. nih.gov The reaction is typically performed in a biphasic system, such as ethyl acetate and water, at a controlled pH of 9–10. citedrive.com This method is applicable to a range of aliphatic and aromatic primary alcohols. A two-step, one-pot procedure has also been developed where the alcohol is first treated with NaOCl and TEMPO, followed by oxidation with sodium chlorite (B76162) (NaClO₂) to yield the carboxylic acid. nih.gov This latter method is compatible with many sensitive functional groups. nih.gov

Table 2: TEMPO-Catalyzed Oxidation of Primary Alcohols to Carboxylic Acids with NaOCl·5H₂O citedrive.com

Substrate (Alcohol)Product (Carboxylic Acid)Yield (%)
1-OctanolOctanoic acid95
Benzyl alcoholBenzoic acid98
4-Methoxybenzyl alcohol4-Methoxybenzoic acid97
3-Phenyl-1-propanol3-Phenylpropanoic acid96

The oxidation of sterically hindered secondary alcohols can be challenging. However, the use of NaOCl·5H₂O in the presence of nitroxyl radical catalysts like TEMPO or the more active 2-azaadamantane N-oxyl (AZADO) enables the efficient oxidation of these substrates without requiring pH adjustment. researchgate.net For instance, the sterically demanding isoborneol, which resists oxidation by NaOCl·5H₂O alone, can be successfully converted to camphor. researchgate.netnii.ac.jp

Sodium hypochlorite pentahydrate is a highly effective and selective reagent for the oxidation of organosulfur compounds. organic-chemistry.org By carefully controlling the reaction conditions and the stoichiometry of the oxidant, sulfides can be selectively converted to either sulfoxides or sulfones. organic-chemistry.orgresearchgate.netresearchgate.net

A catalyst-free oxidation of sulfides with one equivalent of NaOCl·5H₂O in aqueous acetonitrile selectively produces the corresponding sulfoxides in high yields, with minimal formation of the over-oxidized sulfone byproduct. organic-chemistry.orgresearchgate.net This method is valued for being environmentally benign, as it avoids the use of catalysts and produces sodium chloride as the main byproduct. organic-chemistry.org

Conversely, the synthesis of sulfones can be achieved by using a larger excess of the oxidizing agent. citedrive.comresearchgate.net Treating sulfides with approximately 2.4 equivalents of NaOCl·5H₂O in a solvent like toluene (B28343) leads to the formation of sulfones in high yields. citedrive.comresearchgate.net This protocol is also catalyst-free. researchgate.net The ability to selectively target either the sulfoxide or the sulfone by simply adjusting the amount of NaOCl·5H₂O highlights the precise nature of this crystalline oxidant. organic-chemistry.org

Table 3: Selective Oxidation of Thioanisole with NaOCl·5H₂O organic-chemistry.orgcitedrive.com

ProductOxidant EquivalentsSolventYield (%)
Methyl phenyl sulfoxide1.1Acetonitrile/Water>99
Methyl phenyl sulfone2.4Toluene97

A significant application of sodium hypochlorite pentahydrate in organic synthesis is the oxidative cleavage of the carbon-carbon bond in vicinal diols (glycols) to yield aldehydes and ketones. researcher.liferesearchgate.netnih.govwikipedia.org This reaction is particularly noteworthy for its unusual stereoselectivity. researcher.liferesearchgate.netnih.gov

NaOCl·5H₂O demonstrates a remarkable ability to efficiently cleave trans-cyclic glycols, which are typically resistant to cleavage by traditional oxidants like periodic acid or lead tetraacetate. researcher.liferesearchgate.netnih.gov In a striking contrast to these conventional reagents, which react faster with cis-glycols, NaOCl·5H₂O reacts more slowly with cis-cyclic glycols than with their trans isomers. researcher.liferesearchgate.netnih.gov This unique trans-selectivity provides a valuable tool for synthetic chemists. Acyclic glycols are also cleaved efficiently with this reagent to give the corresponding carbonyl compounds in high yields. researcher.lifenih.gov

Sodium hypochlorite pentahydrate is used for the synthesis of N-sulfonyloxaziridines, often referred to as Davis' oxaziridines, through the oxidation of the corresponding N-sulfonylimines. researchgate.netthieme-connect.de These three-membered heterocyclic compounds are valuable reagents in organic synthesis, known for their ability to act as electrophilic aminating and oxidizing agents. thieme-connect.de

The reaction is performed by treating the N-sulfonylimine with aqueous sodium hypochlorite (prepared from NaOCl·5H₂O) in acetonitrile. researchgate.netthieme-connect.de This method is catalyst-free and proceeds in high yields. thieme-connect.de The pH of the aqueous NaOCl solution is a crucial parameter for achieving a high yield of the oxaziridine (B8769555) product. researchgate.netthieme-connect.de The proposed mechanism involves the nucleophilic attack of the hypochlorite anion on the imine carbon, followed by intramolecular cyclization to form the oxaziridine ring. thieme-connect.de This process offers a concise and environmentally friendly route to these useful synthetic intermediates, utilizing an inexpensive and stable oxidant. thieme-connect.de

Oxidative 1,2-Diamination of Alkenes

The 1,2-diamine functional group is a crucial structural motif in many biologically active molecules and synthetic ligands. thieme.de While the direct diamination of alkenes has been a long-standing challenge, recent advances have utilized disodium (B8443419);dihypochlorite;pentahydrate within an iodine-catalyzed system to achieve this transformation efficiently. thieme.descientificupdate.com

In this methodology, NaOCl·5H₂O functions as a key chlorinating agent and terminal oxidant in a catalytic cycle. scientificupdate.com The reaction of an alkene with a nitrogen source, such as nosylamide (NsNH₂), in the presence of a catalytic amount of molecular iodine (I₂) and NaOCl·5H₂O leads to the formation of the corresponding 1,2-diamine derivative. scientificupdate.com Research by Minakata and colleagues demonstrated that solid sodium hypochlorite pentahydrate was a highly effective reagent in this system, leading to full conversion to the diamine product without the formation of intermediate aziridine byproducts. scientificupdate.com This iodine-catalyzed approach provides a practical method for both anti- and syn-1,2-diamination of unactivated alkenes, with the stereochemical outcome controlled by the choice of nitrogen source. organic-chemistry.orgthieme.de The process is notable for its operational simplicity and the use of environmentally benign reagents, with sodium chloride and water as the primary byproducts. organic-chemistry.org

Oxidative Dearomatization of Phenols

The oxidative dearomatization of phenols is a powerful strategy for synthesizing complex polycyclic structures and quinones, which are valuable intermediates and possess biological activity. oup.com Disodium;dihypochlorite;pentahydrate has been identified as a highly efficient and practical oxidant for this purpose, offering a significant improvement over other expensive or potentially hazardous reagents. oup.comresearchgate.net

The reaction proceeds rapidly, often completing within minutes, when phenols are treated with NaOCl·5H₂O, particularly in the presence of water as a cosolvent. oup.com This process generates only sodium chloride and water as byproducts, highlighting its atom economy and environmental credentials. oup.comresearchgate.net The high chemoselectivity of the solid reagent is attributed to its lower pH upon dissolution compared to conventional aqueous bleach solutions. oup.com This method has been successfully applied to a variety of phenolic substrates, including those that undergo intramolecular spirolactonization, spiroetherification, and the formation of para-quinols. oup.com

Table 1: Oxidative Dearomatization of Various Phenols with NaOCl·5H₂O oup.com An interactive data table. Users can sort and filter data based on substrate and product type.

SubstrateProduct TypeYield (%)
β-(2-hydroxyphenyl)propanoic acidSpirolactone99
β-(2-hydroxy-4-tert-butylphenyl)propanoic acidSpirolactone99
3-(1-hydroxynaphthalen-2-yl)propan-1-olSpiroether98
N-phenyl-3-(1-hydroxy-naphthalen-2-yl)propanamideSpiroamide90
2,4,6-Trimethylphenolpara-Quinol98
1,2-Hydroquinoneortho-Quinone99
1,4-Hydroquinonepara-Quinone99

Epoxidation of Alkenes

Epoxidation of alkenes is a fundamental transformation in organic chemistry, yielding versatile epoxide intermediates. Sodium hypochlorite is a well-established oxidant for this reaction, particularly for electron-poor olefins. rsc.orgrsc.org The use of NaOCl·5H₂O is often employed in conjunction with a catalyst, such as a manganese(III) tetraarylporphyrin complex, which mimics the action of cytochrome P-450 enzymes. rsc.org

Esterification of Aldehydes

The oxidation of aldehydes to esters is another valuable synthetic transformation. Research has shown that this compound can effectively mediate this oxidative esterification. rsc.orgrsc.org The reaction is typically carried out in the presence of an acid or a phase-transfer catalyst like tetrabutylammonium bromide. rsc.orgrsc.org This method represents a direct conversion of aldehydes into a more oxidized functional group. While the reaction has been reported, detailed mechanistic studies and broad substrate scope investigations specific to NaOCl·5H₂O are not extensively documented in the reviewed literature.

Chlorination Reactions and Electrophilic Substitution

Beyond its role as an oxidant, the chlorine atom in this compound can act as an electrophile, enabling a range of chlorination reactions.

C3-Chlorination of Heterocyclic Derivatives (e.g., Benzothiophene)

A novel application of NaOCl·5H₂O is the regioselective C3-chlorination of C2-substituted benzothiophene (B83047) derivatives. rsc.orgrsc.org Benzothiophenes are important scaffolds in materials science and medicinal chemistry, and methods for their precise functionalization are highly valuable. rsc.org

The reaction is typically performed in aqueous acetonitrile at elevated temperatures (65–75 °C), providing the desired C3-chlorinated products in moderate to good yields. rsc.org The substrate scope has been explored, revealing that the presence of alcohol functional groups can lead to competing oxidation reactions, while carbonyl groups at the C2-position can inhibit the chlorination process entirely. rsc.orgrsc.org

Table 2: C3-Chlorination of C2-Substituted Benzothiophenes with NaOCl·5H₂O rsc.org An interactive data table. Users can sort and filter data based on the C2-substituent.

C2-SubstituentProductYield (%)
Methyl2-methyl-3-chlorobenzothiophene45-55
Allyl2-allyl-3-chlorobenzothiophene40-50
-CH₂OH2-(hydroxymethyl)-3-chlorobenzothiophene30-40 (with oxidation byproducts)
-CH₂OTBDMS2-((tert-butyldimethylsilyloxy)methyl)-3-chlorobenzothiophene65

Electrophilic Attack Mechanisms

The chlorination reactions mediated by this compound proceed via an electrophilic attack mechanism. In acidic or aqueous environments, the reagent can generate hypochlorous acid (HOCl), which is the active electrophilic species. mdpi.com

In the C3-chlorination of benzothiophene, density functional theory (DFT) calculations have elucidated a plausible mechanism. rsc.org The reaction is initiated by the formation of a hypochlorous acidium ion, which is facilitated by the sulfur heteroatom. This intermediate then generates a C2–C3 chloronium ion in a stepwise manner. The resulting intermediate is an S-stabilized C2-carbocation, which subsequently undergoes re-aromatization to yield the final C3-chlorinated product. rsc.org A similar three-membered ring chloronium ion intermediate is proposed when HOCl attacks a standard carbon-carbon double bond, which is then opened by a nucleophile. mdpi.com This general mechanism underscores the role of NaOCl·5H₂O as a source of electrophilic chlorine for the functionalization of electron-rich systems. mdpi.com

Role of Catalysts and Additives in Chemical Transformations

The utility of this compound, hereafter referred to as sodium hypochlorite pentahydrate (NaOCl·5H₂O), in organic synthesis is significantly enhanced by the use of catalysts and additives. These agents can improve reaction rates, increase selectivity, and enable transformations that are otherwise inefficient. Key catalytic systems include nitroxyl radicals and phase transfer catalysts, which address challenges such as steric hindrance and immiscibility between aqueous and organic phases.

Nitroxyl Radical Catalysis (e.g., TEMPO, AZADO)

Stable organic nitroxyl radicals are highly effective catalysts for the oxidation of alcohols to carbonyl compounds, using NaOCl·5H₂O as the terminal oxidant. nih.govfujifilm.com This methodology is a cornerstone of modern green chemistry, providing a mild and selective alternative to traditional heavy-metal-based oxidants. The catalytic cycle involves the oxidation of the nitroxyl radical to a highly reactive oxoammonium ion, which then oxidizes the alcohol, regenerating the nitroxyl radical. u-tokyo.ac.jp

The most well-known catalyst in this class is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.gov The combination of TEMPO and sodium hypochlorite is widely utilized for the selective oxidation of primary alcohols to aldehydes. fujifilm.com Using NaOCl·5H₂O crystals, which have very low sodium hydroxide (B78521) (NaOH) and sodium chloride (NaCl) content, allows for the efficient oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones without the need for pH adjustment. organic-chemistry.org For instance, the oxidation of 2-octanol to 2-octanone proceeds with a 97% yield using NaOCl·5H₂O and TEMPO in dichloromethane (B109758). organic-chemistry.org

While effective, TEMPO-based systems can be inefficient for the oxidation of sterically hindered secondary alcohols. nih.govorganic-chemistry.org To address this limitation, a new class of nitroxyl radical catalysts with reduced steric hindrance around the active site was developed, notably 2-azaadamantane N-oxyl (AZADO) and its derivatives like 1-Me-AZADO. nih.govfujifilm.comchem-station.com These catalysts exhibit superior catalytic activity compared to TEMPO, especially for converting sterically demanding alcohols into carbonyl compounds with excellent yields. organic-chemistry.org The azaadamantane skeleton contributes to the high turnover of the catalyst. nih.gov The enhanced reactivity of AZADO catalysts is attributed to kinetic factors and reduced steric repulsion in the alcohol oxidation intermediate. u-tokyo.ac.jporganic-chemistry.org

The table below summarizes the comparative performance of TEMPO and AZADO catalysts in the oxidation of a sterically hindered alcohol.

CatalystSubstrateCo-oxidantYield (%)
TEMPO1-dodecanolNaOCl·5H₂O98
AZADO1-dodecanolNaOCl·5H₂O99
TEMPO2-adamantanolNaOCl·5H₂O<5
AZADO2-adamantanolNaOCl·5H₂O99

This table is generated based on data indicating AZADO's superior performance for sterically hindered alcohols. nih.govorganic-chemistry.org

Phase Transfer Catalysis

Many oxidation reactions using sodium hypochlorite involve a biphasic system, where the aqueous inorganic oxidant needs to react with a substrate in an immiscible organic solvent. chesci.com Such reactions are often slow due to the inability of the reactants to interact across the phase boundary. chesci.com Phase Transfer Catalysis (PTC) is a powerful technique that overcomes this limitation by using a phase transfer agent to carry the reactive anion (hypochlorite, OCl⁻) from the aqueous phase into the organic phase. chesci.comoperachem.com

Commonly used phase transfer catalysts include quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide, Aliquat 336®) and crown ethers. chesci.comphasetransfer.com The catalyst cation pairs with the hypochlorite anion, forming an ion pair that is soluble in the organic medium. chesci.com This "naked" anion in the organic phase is highly reactive, leading to significantly increased reaction rates, higher yields, and improved selectivity. chesci.comoperachem.com The PTC technique is scalable and widely used in industrial processes, allowing for the use of inexpensive and environmentally friendly inorganic bases and reagents. acsgcipr.orgcrdeepjournal.org Studies have shown that the efficiency of hypochlorite extraction into the organic phase is dependent on the structure and concentration of the phase transfer catalyst. chesci.com

The advantages of using PTC in conjunction with NaOCl·5H₂O include:

Increased reaction rates: Overcoming phase limitations allows for faster transformations. crdeepjournal.org

Milder reaction conditions: High reactivity of the transferred anion often allows for lower temperatures. chesci.com

Improved yields and selectivity: Minimizing side reactions that can occur at the interface or in the aqueous phase. chesci.comphasetransfer.com

Use of a wider range of solvents: Reduces the need for toxic and expensive dipolar aprotic solvents. chesci.comacsgcipr.org

Mechanochemical Activation of Oxidation Processes

Currently, there is limited specific information available in the reviewed literature regarding the mechanochemical activation of oxidation processes using this compound. Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), is an emerging field in green chemistry. While it has been applied to various organic transformations to reduce solvent use and energy consumption, its application to NaOCl·5H₂O as a solid oxidant has not been extensively documented in the available research. Further investigation is required to explore the potential of mechanochemical methods to activate and control the oxidative power of this solid reagent.

Solvent Effects and Reaction Condition Optimization in Organic Reactions

Screening of solvents is a crucial first step in optimizing a reaction. For example, in a NaClO-mediated cross-installation reaction between 3-methyl indole and imidazole, aprotic polar solvents like acetonitrile (CH₃CN) were found to be optimal. researchgate.net Similarly, in the conversion of β,γ-unsaturated carboxylic acids to α,β-unsaturated lactones using NaOCl·5H₂O, the reaction proceeds in various organic and aqueous solvents, but the choice affects yield and reaction time. mdpi.com

Besides the solvent, other parameters that require careful optimization include:

Reagent Stoichiometry: The amount of NaOCl·5H₂O used is a critical factor. While no reaction may occur in its absence, an excessive amount can lead to over-oxidation or side reactions. researchgate.netmdpi.com

Temperature: Reactions are often conducted at room temperature, but adjustments may be necessary to control reaction rates and selectivity. researchgate.netmdpi.com

Additives: The presence of bases or buffers (e.g., NaHCO₃) can be essential for controlling the pH and facilitating the desired reaction pathway. researchgate.net

The following interactive table illustrates the effect of solvent choice on the yield of a model reaction.

EntrySolventYield (%)
1DCM57
2DCE55
3THF63
4Dioxane61
5Toluene45
6CH₃CN85
7DMF73

Table adapted from data on a NaClO-mediated cross-installation reaction, highlighting the superior performance of acetonitrile. researchgate.net

Green Chemistry Aspects of its Use as an Oxidant

Sodium hypochlorite pentahydrate is recognized as a convenient and environmentally benign oxidant for organic synthesis. semanticscholar.orgresearchgate.net Its use aligns with several principles of green chemistry, making it an attractive alternative to many traditional oxidizing agents.

One of the most significant green attributes of NaOCl·5H₂O is its byproduct profile. After an oxidation reaction, the hypochlorite is reduced, ultimately forming sodium chloride (NaCl), a non-toxic and environmentally harmless salt. mdpi.comresearchgate.net This avoids the formation of hazardous waste associated with heavy-metal oxidants like chromates or permanganates. researchgate.net

The development of NaOCl·5H₂O as a stable, crystalline solid has overcome many disadvantages of traditional aqueous bleach solutions, such as instability and high pH. researchgate.net This solid form is safer to handle and allows for more precise control over reaction stoichiometry. researchgate.net

The environmental performance of a chemical process can be quantified using green chemistry metrics. chemanager-online.commdpi.com Two common mass-based metrics are the E-Factor (kilograms of waste per kilogram of product) and Process Mass Intensity (PMI), which is the total mass of input materials divided by the mass of the final product. chemanager-online.comsustainability-directory.com

MetricFormulaIdeal ValueSignificance
E-Factor kg waste / kg product0Lower value indicates less waste generation. chemanager-online.comscientificupdate.com
PMI (mass of all materials) / (mass of product)1Lower value indicates greater material efficiency. mdpi.comsustainability-directory.com

Stability, Degradation Kinetics, and By Product Formation

Thermal Decomposition Pathways and Kinetics

The thermal stability of sodium hypochlorite (B82951) pentahydrate is significantly lower than its anhydrous counterpart, although the pentahydrate form is markedly more stable and not explosive. wikipedia.org Decomposition of the pentahydrate crystals is reported to follow zero-order reaction kinetics at 10°C. osti.gov The process accelerates with increasing temperature; for instance, the shelf life of a 12.5% sodium hypochlorite solution is reduced by approximately a factor of three when the storage temperature is raised from 25°C to 35°C. castlechem.com.au

In aqueous solutions, the decomposition of sodium hypochlorite leads to two main reactions:

Formation of sodium chlorate (B79027) and sodium chloride: 3 NaOCl(aq) → NaClO₃(aq) + 2 NaCl(aq) wikipedia.org

Formation of oxygen and sodium chloride: 2 NaOCl(aq) → O₂(g) + 2 NaCl(aq) wikipedia.org

The formation of sodium chlorate is the predominant pathway, accounting for about 90% of the decomposition due to age and temperature. forceflowscales.com High temperatures, particularly during the manufacturing process via chlorination, favor the formation of sodium chlorate. To minimize this, it is recommended that the final product temperature not exceed 30°C (86°F). forceflowscales.com The kinetics of thermal decomposition in aqueous solutions have been described as first-order with respect to hypochlorite concentration. researchgate.net The activation energies for the two-step mechanism leading to chlorate formation have been reported as 24.8 kcal/g-molecule for the initial slow bimolecular reaction and 20.8 kcal/g-molecule for the subsequent faster reaction. cdnsciencepub.comresearchgate.net

Table 1: Factors Affecting Thermal Decomposition
FactorEffect on Decomposition RatePrimary Decomposition ProductKinetic Order
Increased TemperatureIncreasesSodium ChlorateFirst-Order (in aqueous solution)
Solid Crystal Form (at 10°C)-Sodium Chlorate and Sodium ChlorideZero-Order

Influence of Light Exposure on Stability

Exposure to light, particularly UV light, accelerates the decomposition of sodium hypochlorite solutions. forceflowscales.comcastlechem.com.au Light provides the energy to speed up the degradation process, leading to a loss of available chlorine. forceflowscales.com To mitigate this, storage in opaque containers, such as those made of polyethylene (B3416737) or amber or green glass, is recommended. forceflowscales.com Modern packaging has largely reduced the impact of light on the stability of commercial bleach solutions. forceflowscales.com The decomposition is affected by light, which can catalyze the breakdown into sodium chloride and sodium chlorate or sodium chloride and oxygen. wikipedia.org Sodium hypochlorite pentahydrate is stable for up to a year when stored below 7°C in a tightly sealed container in the dark. nikkeikin.com

Catalytic Effects of Impurities and Metal Ions on Decomposition

The presence of certain impurities, especially transition metal ions, can significantly catalyze the decomposition of sodium hypochlorite. forceflowscales.comcastlechem.com.au These metals primarily catalyze the decomposition pathway that produces oxygen. forceflowscales.compowellsolutions.com The order of catalytic activity for various metal ions is generally considered to be Nickel (Ni) > Cobalt (Co) > Copper (Cu) > Iron (Fe) > Manganese (Mn). powellsolutions.comresearchgate.net

Copper, iron, nickel, and cobalt are potent catalysts. forceflowscales.com It is recommended that copper and iron concentrations in the final product be kept below 0.5 and 1 part per million, respectively. forceflowscales.com

Nickel appears to be a particularly strong catalyst, both alone and in combination with other transition metals. powellsolutions.com

Cobalt and nickel catalyze the oxygen-producing reaction, with the rate being proportional to the amount of catalyst added but less dependent on the hypochlorite concentration. cdnsciencepub.com

Copper catalysis results in a reaction that is approximately first-order with respect to the hypochlorite concentration. powellsolutions.comcdnsciencepub.com

Chloride ions, often present from the manufacturing process, are also known to catalyze the decomposition of hypochlorite into chlorate and chloride. wikipedia.org

Careful filtration of the final product and selection of appropriate materials for piping and storage tanks can help to eliminate these catalytic metal ions. powellsolutions.com

Table 2: Catalytic Effects of Metal Ions on Decomposition
Metal IonCatalytic ActivityPrimary Decomposition Pathway Affected
Nickel (Ni)Very HighOxygen Formation
Cobalt (Co)HighOxygen Formation
Copper (Cu)ModerateOxygen Formation
Iron (Fe)LowOxygen Formation
Manganese (Mn)LowOxygen Formation

pH Dependence of Stability in Aqueous Systems

The stability of sodium hypochlorite in aqueous solutions is highly dependent on pH. Solutions are most stable at a pH of 11 or higher. wikipedia.orgnih.gov As the pH decreases, the stability decreases, with the decomposition rate being fastest around pH 6-7. wikipedia.orgnih.gov

In alkaline solutions (pH > 8), the hypochlorite is primarily in the form of the hypochlorite anion (OCl⁻), and the solutions are relatively stable. wikipedia.org Commercial sodium hypochlorite solutions typically have a pH between 11 and 13 to ensure stability. wikipedia.orgpowellsolutions.com At a pH around 6, the two main decomposition reactions—formation of chlorate and formation of oxygen—are maximized. wikipedia.org Below a pH of 5, the equilibrium shifts towards the formation of hypochlorous acid (HOCl), and at very low pH (< 2), chlorine gas can be evolved. wikipedia.org A slight excess of caustic soda (sodium hydroxide) is often added to commercial preparations to maintain a high pH and protect the solution from the effects of light. forceflowscales.com

Characterization of Degradation Products (e.g., Sodium Chlorate, Sodium Chloride)

The primary degradation products of disodium (B8443419);dihypochlorite;pentahydrate are sodium chloride (NaCl) and sodium chlorate (NaClO₃). forceflowscales.comcastlechem.com.au A secondary decomposition pathway leads to the formation of sodium chloride and oxygen (O₂). castlechem.com.auwikipedia.org

Sodium Chloride (NaCl): This is a common byproduct of both major decomposition pathways. wikipedia.org It is also present in significant amounts as a byproduct of the manufacturing process. wikipedia.org

Sodium Chlorate (NaClO₃): This is the main product of thermal decomposition, formed through the disproportionation (or autoxidation) of the hypochlorite anion. forceflowscales.comwikipedia.org This reaction is particularly favored at higher temperatures. wikipedia.org

Oxygen (O₂): The formation of oxygen is a slower side reaction in pure solutions but is significantly accelerated by the presence of catalytic metal impurities and light. wikipedia.orgpowellsolutions.com

Under certain conditions, particularly in the presence of excess hypochlorite, further oxidation can lead to the formation of perchlorate (B79767) ions, though this is a slower process. powellsolutions.com

Impact of Carbon Dioxide on Stability

Carbon dioxide (CO₂) from the atmosphere can react with sodium hypochlorite, particularly in solutions that are not stored in airtight containers. wikipedia.org This reaction leads to a decrease in the pH of the solution. CO₂ dissolves in water to form carbonic acid (H₂CO₃), a weak acid. quora.com This acid then reacts with the sodium hypochlorite and the excess sodium hydroxide (B78521) typically present for stabilization. wikipedia.orgquora.com

The reaction can be represented as: 2 NaOCl + CO₂ + H₂O → Na₂CO₃ + 2 HOCl wikipedia.org

The formation of hypochlorous acid (HOCl) as a result of the pH drop can accelerate the decomposition of the hypochlorite, as the stability is lower in the near-neutral pH range. wikipedia.org The decomposition of anhydrous sodium hypochlorite is also accelerated by atmospheric carbon dioxide. wikipedia.org

Emerging Research Applications and Interdisciplinary Studies

Design of Novel Synthetic Reagents based on its Unique Properties

The availability of sodium hypochlorite (B82951) pentahydrate as a stable, crystalline solid has established it as a superior and environmentally benign oxidizing reagent for organic synthesis. acs.org Its primary advantage lies in its high purity, containing minimal amounts of the sodium chloride and sodium hydroxide (B78521) that are prevalent in conventional aqueous bleach. acs.orgresearchgate.net This purity, combined with higher concentration, leads to improved volumetric efficiency in reactions and simplifies downstream processing, as the only significant byproduct is non-toxic sodium chloride. acs.orgresearchgate.net

These properties have enabled the development of novel synthetic methodologies that were previously unsuccessful with traditional aqueous sodium hypochlorite. acs.org The solid reagent's ease of handling and stability in storage provide practical benefits for both laboratory and industrial-scale synthesis. acs.orgnikkeikin.com

Detailed research has demonstrated its efficacy in a range of oxidative transformations:

Oxidation of Alcohols: It is highly effective for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. acs.org This can be achieved without catalysts for allylic, benzylic, and secondary alcohols, or by using catalysts like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) for a broader range, including sterically hindered alcohols, without needing pH adjustment. researchgate.netorganic-chemistry.orgresearchgate.net

Oxidation of Sulfur Compounds: The reagent allows for the selective, catalyst-free oxidation of sulfides. researchgate.net Depending on the stoichiometry, either sulfoxides or sulfones can be produced in high yields. acs.orgresearchgate.net Furthermore, it facilitates the oxidative cleavage of disulfides and thiols to generate sulfonyl chlorides. acs.orgsemanticscholar.org

Dearomatization and Cleavage Reactions: It has been used for the highly efficient oxidative dearomatization of phenols, a safer alternative to other strong oxidants. researchgate.netsemanticscholar.org It is also capable of glycol cleavage, showing unique reactivity with trans-cyclic glycols that are often resistant to traditional reagents. researchgate.net

Other Novel Reactions: Its applications extend to oxaziridine (B8769555) synthesis and the preparation of synthetically useful organo-λ³-iodanes from iodoarenes. acs.orgorganic-chemistry.org The reactivity can also be tuned by pH; for instance, 1,3-dicarbonyls yield carboxylic acids under weakly basic conditions but afford dichlorinated products when acidified. organic-chemistry.org

Table 1: Comparison of Sodium Hypochlorite Pentahydrate and Conventional Aqueous Solution

PropertySodium Hypochlorite Pentahydrate (NaOCl·5H₂O)Conventional Aqueous NaOCl
Physical State Pale yellow crystalline solid nikkeikin.comPale yellow liquid nikkeikin.com
NaOCl Concentration ~44% acs.org8-13% acs.org
Purity Low NaCl (0.1-0.5%) and NaOH (0.04-0.08%) acs.orgHigh NaCl (~12%) and NaOH (~1%) nikkeikin.com
pH of Solution 11–12 acs.org~13 acs.org
Stability Stable at temperatures below 7°C acs.orgnikkeikin.comUnstable, prone to deterioration acs.org
Handling Easy to handle solid, allows for precise measurementCorrosive liquid, concentration can vary
Byproduct Primarily sodium chloride researchgate.netSodium chloride and residual sodium hydroxide acs.org

Integration into Flow Chemistry Systems for Continuous Production

The integration of solid reagents into continuous flow chemistry systems is a significant area of development aimed at improving safety, efficiency, and scalability in chemical manufacturing. While extensive research on specifically integrating solid sodium hypochlorite pentahydrate into flow reactors for organic synthesis is still an emerging field, its physical properties make it a highly promising candidate. Its solid, stable, and non-explosive nature offers clear advantages over the direct use of corrosive and unstable aqueous solutions in continuous systems. acs.orgresearchgate.net

Related research in the field of flow chemistry has demonstrated the continuous electrochemical production of aqueous sodium hypochlorite from brine or salty wastewater. mdpi.com These systems utilize flow-by porous electrodes to generate the oxidant in situ, highlighting the industry's move towards continuous processing for hypochlorite-related chemistry. mdpi.com The development of specialized flowmeters made from chemically resistant materials like titanium and PVC for handling aggressive sodium hypochlorite solutions further underscores the technical feasibility of incorporating such reagents into continuous manufacturing processes. eeberhardt.dk The potential to use sodium hypochlorite pentahydrate in a packed-bed reactor, where a solvent stream would flow through the solid reagent, could offer enhanced control over reaction conditions and residence time, representing a logical next step in this domain.

Advanced Materials Science Applications (Non-Biomedical)

The potent oxidizing capability of sodium hypochlorite is being leveraged in advanced materials science, primarily for the surface modification of polymers. Such treatments aim to alter the surface chemistry of otherwise inert materials to enhance properties like hydrophilicity, adhesion, and dyeability without affecting the bulk properties of the material.

One key application is the surface treatment of polyolefins, such as high-density polyethylene (B3416737) (HDPE). kuleuven.be Treating these hydrocarbon-based polymers with sodium hypochlorite solutions introduces polar functional groups, including carbonyl, carboxyl, and hydroxyl groups, onto the polymer surface. kuleuven.be This chemical change transforms the typically hydrophobic surface into a more hydrophilic one, which is critical for improving wettability and adhesion for subsequent coating, printing, or bonding processes. kuleuven.be

Similar surface modification strategies have been applied to natural polymers. For instance, sodium hypochlorite pentahydrate is used as the primary oxidant in the TEMPO-catalyzed oxidation of wood cellulose (B213188). semanticscholar.org This process modifies the cellulose fibers, creating materials with new functionalities for advanced applications. Research has also been conducted on modifying the surface of the sodium hypochlorite pentahydrate crystals themselves by attaching salts or acids, potentially to control their dissolution rate or reactivity. epo.org

Theoretical Development in Hypohalite Chemistry

The study of hypohalites has contributed significantly to the theoretical understanding of reaction mechanisms in organic chemistry, with the haloform reaction serving as a canonical example. wikipedia.orgylikonet.gr The established mechanism involves the hypochlorite ion (OCl⁻) acting as a base to deprotonate the α-carbon of a methyl ketone, forming an enolate intermediate. scienceinfo.comechemi.com This enolate then undergoes an electrophilic attack by the hypohalite. wikipedia.org This sequence of deprotonation and halogenation repeats exhaustively until a tri-halogenated ketone is formed. scienceinfo.com The reaction culminates in a nucleophilic acyl substitution by a hydroxide ion, which cleaves the carbon-carbon bond, yielding a carboxylate and a haloform (e.g., chloroform). wikipedia.orgscienceinfo.com

More recent theoretical considerations have expanded this ionic framework to include the possibility of radical-based pathways. stackexchange.com Advanced studies propose that hypochlorous acid (HO-Cl) can undergo homolytic cleavage of the O-Cl bond. stackexchange.com This cleavage would generate highly reactive hydroxyl (HO•) and chlorine (Cl•) radical pairs. stackexchange.com The potential for such radical species to participate in reactions introduces a new layer of complexity and explanatory power to hypohalite chemistry, suggesting that some oxidation or halogenation reactions may proceed through mechanisms different from the classical ionic pathways. stackexchange.com This dualistic view, incorporating both ionic and potential radical mechanisms, represents a key theoretical development in understanding the diverse reactivity of hypohalites.

Q & A

Basic Research Questions

Q. How can researchers accurately quantify hypochlorite ion concentration in sodium hypochlorite pentahydrate solutions, and what methods detect decomposition products?

  • Methodological Answer: Use ion chromatography with conductivity detection to separate and quantify hypochlorite (ClO⁻), chlorate (ClO₃⁻), and perchlorate (ClO₄⁻) ions. This approach minimizes interference from high salt concentrations and provides a detection limit of 0.05 mg/L for chlorate . Validate the method per FDA guidelines (e.g., linearity, precision, accuracy) to ensure reproducibility .

Q. What storage protocols are essential to minimize decomposition of sodium hypochlorite pentahydrate in laboratory settings?

  • Methodological Answer: Store solid samples at 2–8°C in airtight, light-resistant containers to prevent thermal degradation and photolysis. For solutions, maintain pH > 12 using sodium hydroxide and avoid contact with transition metals (e.g., iron, copper) that catalyze decomposition. Monitor stability via weekly titration or ion chromatography .

Q. How should researchers safely handle sodium hypochlorite pentahydrate to mitigate inhalation or dermal exposure risks?

  • Methodological Answer: Use fume hoods for weighing solid samples and preparing solutions. Wear nitrile gloves, goggles, and lab coats. In case of inhalation, immediately move to fresh air and consult a poison control center. For skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. What experimental design optimizes sodium hypochlorite pentahydrate as a re-oxidant in TEMPO-mediated alcohol oxidations?

  • Methodological Answer: Use a 1.2:1 molar ratio of NaClO·5H₂O to substrate in a biphasic system (water/ethyl acetate) at 0–5°C. Adjust pH to 9.5–10.5 with NaHCO₃ to stabilize hypochlorite ions. Crystalline NaClO·5H₂O provides superior oxidative efficiency compared to aqueous NaOCl, yielding >95% conversion in ketone synthesis (Okada et al., 2016).

Q. How can contradictory data on thermal decomposition pathways of sodium hypochlorite pentahydrate be resolved?

  • Methodological Answer: Perform simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. O₂). Couple this with real-time ion chromatography to track chlorate formation. Discrepancies in literature often arise from differences in heating rates (e.g., 5°C/min vs. 10°C/min) or sample hydration levels .

Q. What strategies improve the stability of hypochlorite ions in long-term kinetic studies?

  • Methodological Answer: Stabilize solutions by adding 0.1 M sodium silicate (Na₂SiO₃) as a buffering agent, which reduces ClO⁻ degradation by 40% over 72 hours. Use UV-Vis spectroscopy at 292 nm to monitor hypochlorite concentration dynamically. For solid-state studies, employ X-ray diffraction (XRD) to assess crystalline integrity during storage .

Q. How does the presence of bromide ions affect the oxidative performance of sodium hypochlorite pentahydrate in water treatment simulations?

  • Methodological Answer: Conduct controlled batch experiments with 0.1–10 ppm Br⁻. Measure bromate (BrO₃⁻) formation using EPA Method 317.0. Bromide catalyzes hypochlorite decomposition into chlorate and bromate, reducing available ClO⁻ by up to 60% in brackish water conditions .

Data Contradiction Analysis

Q. Why do studies report varying optimal pH ranges for sodium hypochlorite pentahydrate in organic synthesis?

  • Resolution Strategy: Differences arise from substrate-specific reactivity (e.g., primary vs. tertiary alcohols). Systematically test pH 8–12 in 0.5-unit increments while monitoring reaction yield and byproduct formation (e.g., chlorinated intermediates). Use high-resolution mass spectrometry (HRMS) to identify side products and refine conditions .

Methodological Validation

Q. What quality control measures ensure reproducibility in hypochlorite ion quantification across laboratories?

  • Answer: Implement a standardized calibration curve using potassium hypochlorite (KClO) as a reference standard. Perform interlaboratory comparisons with blinded samples. Validate precision via triplicate measurements and report relative standard deviation (RSD < 5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.